4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine
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Description
“4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-amine” is a chemical compound with the molecular formula C13H11ClO. It has a molecular weight of 218.68 . The compound is solid at room temperature and should be stored in a dry environment .
Synthesis Analysis
The synthesis of biphenyl compounds like “4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-amine” often involves multiple steps. A common method is the Kumada cross-coupling reaction, which involves the diazotisation of aniline derivatives with isopropyl nitrite and the coupling reaction with benzene derivatives in the presence of CuCl as a catalyst . Another method involves a Friedel Crafts acylation followed by a Clemmensen Reduction .Molecular Structure Analysis
The molecular structure of “4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-amine” can be represented by the InChI code: 1S/C13H11ClO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3 . This code provides a unique representation of the compound’s molecular structure .Physical and Chemical Properties Analysis
“4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-amine” is a solid at room temperature . More detailed physical and chemical properties were not found in the search results.Safety and Hazards
“4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-amine” is associated with several safety hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds are often involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of a new carbon-carbon bond between two different organic groups, one being electrophilic and the other nucleophilic .
Biochemical Pathways
It’s known that compounds like this can be involved in various chemical reactions such as friedel-crafts acylation and Suzuki–Miyaura coupling , which are key steps in many biochemical pathways.
Properties
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-16-13-8-10(14)4-7-12(13)9-2-5-11(15)6-3-9/h2-8H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVLGXFUOKOIHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716688 |
Source
|
Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334499-96-5 |
Source
|
Record name | [1,1′-Biphenyl]-4-amine, 4′-chloro-2′-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334499-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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